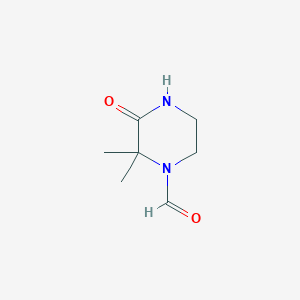
Propanoic acid, 2-hydroxy-, octyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, also known as n-octyl lactate, is an organic compound with the molecular formula C11H22O3. It is an ester derived from the reaction between propanoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, octyl ester, (2S)- typically involves the esterification of propanoic acid with octanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and octanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and octanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propanoic acid and octanol.
Reduction: Propanol and octanol.
Transesterification: A new ester and octanol.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-, octyl ester, (2S)- involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of propanoic acid and octanol. This reaction is facilitated by the presence of water and a suitable catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, octyl ester: Similar structure but lacks the hydroxyl group.
Propanoic acid, 2-hydroxy-, ethyl ester: Similar ester but with a shorter alkyl chain.
2-Propenoic acid, octyl ester: Contains a double bond in the alkyl chain.
Uniqueness
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts specific chemical properties, such as increased solubility in organic solvents and potential for enzymatic hydrolysis.
Propiedades
Número CAS |
51191-33-4 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
octyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10,12H,3-9H2,1-2H3/t10-/m0/s1 |
Clave InChI |
SFBIZPBTKROSDE-JTQLQIEISA-N |
SMILES isomérico |
CCCCCCCCOC(=O)[C@H](C)O |
SMILES canónico |
CCCCCCCCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
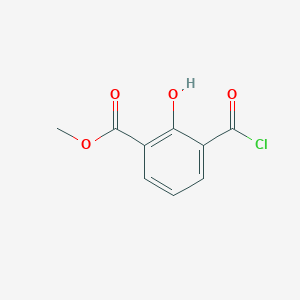
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
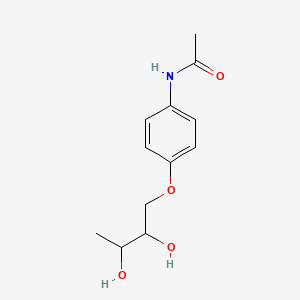
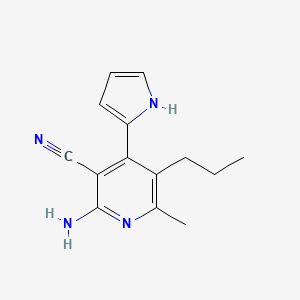
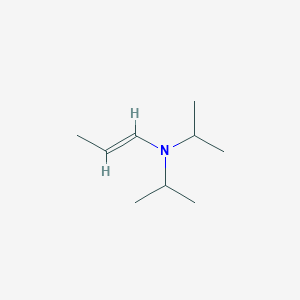
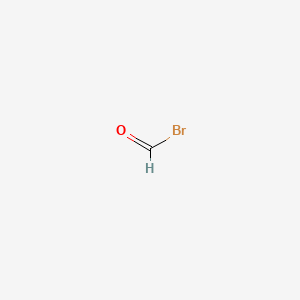

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

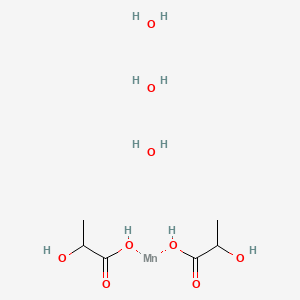
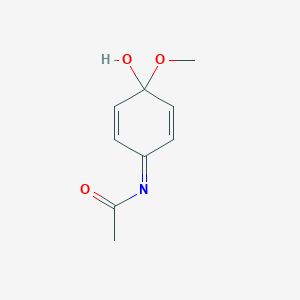
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
